molecular formula C10H11BrN2 B12635852 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-

Cat. No.: B12635852
M. Wt: 239.11 g/mol
InChI Key: RILLWWSONAFBGC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a propyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H11BrN2/c1-2-4-8-9(11)7-5-3-6-12-10(7)13-8/h3,5-6H,2,4H2,1H3,(H,12,13)

InChI Key

RILLWWSONAFBGC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1)N=CC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of 1H-Pyrrolo[2,3-b]pyridine

  • Reagents : The bromination typically employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in an organic solvent like dichloromethane or chloroform.

  • Conditions : The reaction is conducted at temperatures ranging from 0 °C to room temperature for a duration of approximately 10 minutes to several hours.

  • Mechanism : The bromine atom is introduced at the 3-position of the pyrrolo[2,3-b]pyridine framework through an electrophilic aromatic substitution mechanism.

Propylation Step

  • Reagents : The introduction of the propyl group can be achieved using propyl halides (e.g., propyl iodide or bromide) under basic conditions.

  • Conditions : This step usually requires a base such as potassium carbonate and is performed in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Mechanism : The reaction proceeds via nucleophilic substitution where the base facilitates the departure of the halide ion, allowing the propyl group to bond with the nitrogen atom of the pyrrole ring.

Alternative Synthetic Routes

Other synthetic routes may involve:

  • Suzuki Coupling : Utilizing palladium-catalyzed cross-coupling reactions to introduce aryl groups into the structure. This method can be adapted for synthesizing derivatives with varied substituents.

  • Cyclization Reactions : Starting from suitable precursors that contain both pyrrole and pyridine functionalities can lead to more complex derivatives through cyclization under acidic or basic conditions.

Summary of Preparation Methods

Method Key Reagents Conditions Product Yield
Bromination NBS, Br₂ 0 °C to RT, 10 min - several h Moderate
Propylation Propyl halides Base (K₂CO₃), DMF/DMSO High
Suzuki Coupling Phenylboronic acid, Pd catalyst Varies Variable
Cyclization Pyrrole/pyridine precursors Acidic/basic conditions Variable

The compound's unique structure allows it to undergo various chemical reactions, making it versatile for further modifications:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.

  • Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to remove the bromine atom.

  • Biological Activity : Research indicates that derivatives of this compound may act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.

The preparation methods for 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-, primarily focus on bromination followed by propylation. These methods have been optimized for yield and purity through various synthetic strategies. Ongoing research into its biological applications highlights its potential as a therapeutic agent in medicinal chemistry.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- serves as a critical scaffold for developing inhibitors targeting various enzymes and receptors. Notably:

  • Fibroblast Growth Factor Receptors (FGFRs): Research indicates that derivatives of this compound can inhibit FGFRs, which are implicated in tumor growth and progression. For instance, a study found that certain derivatives exhibited potent inhibitory activity against FGFRs with IC50 values as low as 7 nM, demonstrating their potential as anticancer agents .
  • Phosphodiesterase Inhibitors: Compounds derived from this scaffold have shown promise as selective phosphodiesterase type 4B inhibitors, which are relevant in treating inflammatory diseases. One derivative demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .

Biological Research Applications

The compound is extensively studied for its biological effects, particularly in cancer research:

  • Cell Proliferation and Apoptosis: Studies have shown that this compound can modulate cellular pathways involved in proliferation and apoptosis. For example, specific derivatives were found to inhibit breast cancer cell migration and invasion while inducing apoptosis .
  • Chemical Biology Probes: The compound serves as a valuable probe for investigating structure-activity relationships within pyrrolopyridine derivatives. This research helps elucidate interactions with biological targets, enhancing understanding of their mechanisms of action .

Organic Synthesis Applications

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is also utilized as a building block in organic synthesis:

  • Substitution Reactions: The bromine atom allows for various nucleophilic substitution reactions, enabling the synthesis of more complex molecules. Common reagents include amines and thiols under specific reaction conditions .
  • Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions (e.g., Suzuki or Heck coupling), facilitating the formation of carbon-carbon bonds essential for creating intricate organic compounds .

Comparison with Related Compounds

Compound NameKey FeaturesApplications
1H-Pyrrolo[2,3-b]pyridineLacks bromine and propyl groupsLess specificity in biological activity
3-Bromo-1H-pyrrolo[2,3-b]pyridineSimilar structure but different substituentsUsed in drug discovery targeting neurological disorders
1H-Pyrazolo[3,4-b]pyridineDifferent biological activitiesPotential applications in various therapeutic areas

Case Studies

  • Inhibition of FGFRs:
    • A series of derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways. One notable compound exhibited significant inhibition across multiple FGFR isoforms, showcasing the scaffold's versatility in drug design .
  • PDE4B Inhibition:
    • Derivatives were tested for their efficacy against phosphodiesterase enzymes. The study revealed that modifications to the amide portion significantly impacted potency and selectivity against different PDE isoforms .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₁₃BrN₂
  • Molecular Weight : 239.11 g/mol
  • Structure : The compound features a bromine atom at the 3-position and a propyl group at the 2-position of the pyrrole ring, contributing to its unique chemical properties.

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl- functions primarily as an FGFR inhibitor. It binds to the ATP-binding site of FGFRs, preventing phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition is crucial for modulating cell proliferation, migration, and apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A study found that a closely related derivative (compound 4h) showed potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. In vitro studies demonstrated that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines (4T1 cells) and significantly reduced cell migration and invasion .

TNIK Inhibition

In addition to FGFR inhibition, the pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK (TRAF2 and NCK-interacting kinase). Various derivatives demonstrated IC50 values lower than 1 nM for TNIK inhibition. This finding suggests new therapeutic avenues for targeting TNIK in cancer treatment .

Case Studies

StudyCompoundTargetIC50 ValuesObservations
Study ACompound 4hFGFR17 nMInduces apoptosis in breast cancer cells
Study ACompound 4hFGFR29 nMInhibits cell migration
Study BCompound XTNIK<1 nMHigh inhibition of IL-2 secretion

Structure-Activity Relationship (SAR)

The structure of 1H-Pyrrolo[2,3-b]pyridine derivatives can be modified to enhance biological activity. For instance:

  • Substituting different groups at the bromine or propyl positions can yield compounds with improved potency against FGFRs.
  • The introduction of various electrophiles during synthesis allows for a diverse range of derivatives with tailored biological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For bromination, electrophilic substitution using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 20–25°C achieves regioselectivity at the 3-position . Alkylation of the pyrrolopyridine core with propyl groups often employs NaH as a base and methyl/alkyl halides in THF at 0°C to room temperature . Yield optimization requires controlled stoichiometry (e.g., 1.2–1.5 eq alkylating agent) and inert atmospheres to prevent side reactions like over-alkylation. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is structural characterization of 3-bromo-2-propyl-1H-pyrrolo[2,3-b]pyridine performed?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the propyl chain (δ ~0.9–1.6 ppm for CH3 and CH2) and aromatic protons (δ 6.8–8.2 ppm for pyrrolopyridine). Coupling constants (e.g., J = 2–3 Hz) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formula and bromine isotopic patterns .
  • X-ray crystallography : Resolves regiochemistry and steric effects of the propyl group .

Q. What are the typical purification challenges for this compound, and how are they addressed?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., unalkylated pyrrolopyridine) and brominated byproducts. Techniques:

  • Liquid-liquid extraction : Separates polar vs. non-polar impurities (e.g., using H2O/EtOAC) .
  • Recrystallization : Solvent pairs like EtOH/H2O improve crystalline purity .
  • HPLC : Resolves closely related analogs (e.g., 3,5-dibromo derivatives) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the bromo-propyl substitution pattern influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group acts as a directing site for Suzuki-Miyaura couplings. For example, Pd(PPh3)4 with 3,4-dimethoxyphenylboronic acid in dioxane/H2O at 105°C selectively functionalizes the 5-position due to steric hindrance from the 2-propyl group . Competing pathways (e.g., Sonogashira vs. Buchwald-Hartwig) are mitigated by optimizing ligands (e.g., XPhos for aminations) and temperature .

Q. What strategies resolve contradictions in SAR studies for kinase inhibition involving this scaffold?

  • Methodological Answer : Discrepancies in activity data often arise from off-target binding or solubility issues. Solutions include:

  • Cellular assays : Compare enzymatic vs. cell-based IC50 values to identify membrane permeability limitations .
  • Proteomic profiling : Mass spectrometry identifies off-target kinases (e.g., FLT3 vs. JAK2) .
  • Co-crystallography : Resolve binding modes of 3-bromo-2-propyl derivatives with kinase ATP pockets to guide rational modifications .

Q. How can computational methods predict the impact of 2-propyl substitution on π-π stacking in protein binding?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : Parameterize the propyl group’s van der Waals radius to assess steric clashes in hydrophobic pockets .
  • MD simulations (GROMACS) : Evaluate conformational stability of the ligand-protein complex over 100-ns trajectories .
  • QSAR models : Correlate logP values of propyl derivatives with experimental binding affinities to refine substituent design .

Q. What advanced analytical techniques detect trace impurities in 3-bromo-2-propyl derivatives?

  • Methodological Answer :

  • LC-MS/MS : Identifies halogenated dimers (e.g., Br-C-Br adducts) with MRM transitions .
  • ICP-OES : Quantifies residual palladium (<1 ppm) from coupling reactions .
  • 2D-NMR (HSQC, HMBC) : Assigns minor isomers (e.g., 2-bromo-3-propyl regioisomers) via long-range coupling .

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